
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one (CDMPP) is a synthetic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound that has been studied for its potential in drug development and other therapeutic applications. CDMPP has been found to possess a range of biochemical and physiological effects, and its synthesis method has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Receptor Antagonism
- 5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one has been highlighted as a lead molecule in the development of small molecule antagonists for NPBWR1 (GPR7), a receptor associated with various disease areas, including inflammatory pain and eating disorders. The compound exhibited submicromolar antagonist activity and high selectivity against a range of off-target proteins, providing a potential pharmacological tool to explore the receptor's role in vivo (Urbano et al., 2012). Further advancements in the optimization of this molecule led to the development of non-peptidic submicromolar NPBWR1 antagonists, which may help clarify the biological role and therapeutic utility of the receptor in regulating feeding behavior, pain, stress, and neuroendocrine function (Guerrero et al., 2013).
Anticancer, Antiangiogenic, and Antioxidant Properties
- The compound's derivatives have been synthesized and evaluated for their biological activities. Notably, some derivatives exhibited inhibitory effects on the viability of various human cancer cell lines and demonstrated potential as antiangiogenic and antioxidant agents. These findings indicate a broad spectrum of biological activities, making the compound and its derivatives valuable for further pharmacological and therapeutic research (Kamble et al., 2015).
Chemical Synthesis and Structural Analysis
- The compound has been involved in various chemical synthesis studies, leading to the creation of new heterocyclic compounds with expected biological activity. These studies contribute to the understanding of the compound's chemical behavior and its potential for generating novel therapeutic agents with various biological functions (Sayed et al., 2003). Additionally, studies focused on synthesizing and analyzing the structure of metabolites related to the compound have provided valuable insights into its chemical properties and potential applications in medicinal chemistry (Mizuno et al., 2006).
Eigenschaften
IUPAC Name |
5-chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-5-4-6-17(13(12)2)22-19(23)18(16(20)11-21-22)25-15-9-7-14(24-3)8-10-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUHMAWNKDQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,3-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


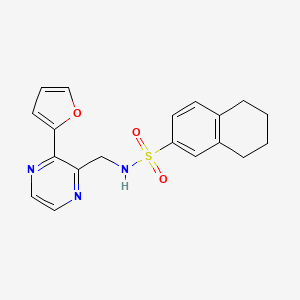
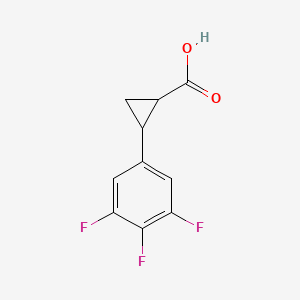

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)
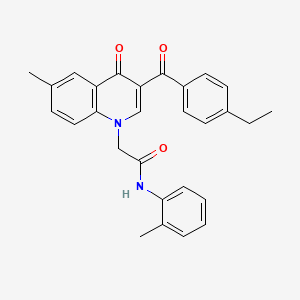
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)acetamide](/img/structure/B2577295.png)
![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)
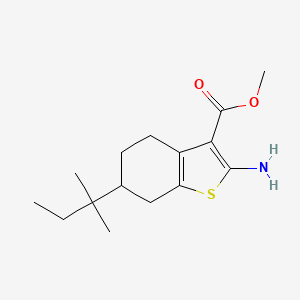
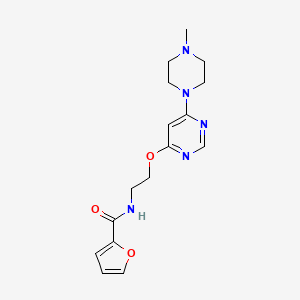
![N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2577300.png)

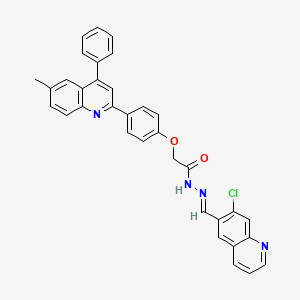
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetonitrile](/img/structure/B2577305.png)